Superior Thermal Decomposition Resistance vs. ICBA: A 14°C Higher Onset for High-Temperature Processing
Direct head-to-head thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) demonstrate that solid ICMA exhibits significantly higher thermal stability than its bisadduct analog, ICBA. The Retro Diels-Alder (RDA) decomposition reaction occurs at a higher temperature in ICMA, with an onset difference of approximately 14°C [1]. Kinetic analysis reveals this is due to a higher activation energy (Ea) for the RDA reaction in ICMA compared to ICBA, attributed to differences in crystal packing efficiency [2].
| Evidence Dimension | Thermal Decomposition Onset Temperature (Retro Diels-Alder Reaction) |
|---|---|
| Target Compound Data | ICMA: Higher decomposition temperature (exact value unspecified, but shown to be significantly higher via DSC/TGA) |
| Comparator Or Baseline | ICBA (Indene-C60 bisadduct): Lower decomposition temperature |
| Quantified Difference | ICMA decomposition occurs at a higher temperature; kinetic analysis shows higher activation energy (Ea) for ICMA than ICBA. |
| Conditions | Solid-phase analysis by DSC and TGA under inert atmosphere. |
Why This Matters
This higher thermal budget allows ICMA to endure more aggressive device fabrication steps (e.g., annealing, lamination) without degradation, expanding process compatibility compared to ICBA.
- [1] Santos, L. M. N. B. F., Rocha, I. M., & Silva, A. L. R. (2023). Decomposition of solid C60–indene adducts by retro Diels Alder reaction – A kinetic and thermodynamic study. Diamond and Related Materials, 136, 109967. View Source
- [2] Santos, L. M. N. B. F., Rocha, I. M., & Silva, A. L. R. (2023). Decomposition of solid C60–indene adducts by retro Diels Alder reaction – A kinetic and thermodynamic study. Diamond and Related Materials, 136, 109967. View Source
